Dioctanoylglycerol pyrophosphate

Description

Properties

Molecular Formula |

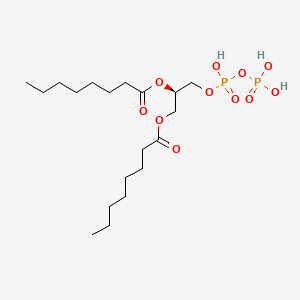

C19H38O11P2 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1 |

InChI Key |

MBDSUZSCJLRKPC-QGZVFWFLSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Dioctanoylglycerol Pyrophosphate

Glycerol Backbone Functionalization

The synthesis of DGPP typically begins with the functionalization of the glycerol backbone. Researchers employ stereoselective acylation to introduce octanoyl chains at the sn-1 and sn-2 positions of glycerol. A common strategy involves protecting the sn-3 hydroxyl group with a tert-butyldimethylsilyl (TBS) group to ensure regioselective acylation. For instance, tri-O-acetylated glycals derived from monosaccharides undergo Ferrier rearrangement using BF₃·OEt₂ and Et₃SiH to generate diol intermediates. Subsequent esterification with octanoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) yields 1,2-dioctanoyl-3-TBS-glycerol.

Phosphorylation Strategies

Phosphorylation of the sn-3 hydroxyl group is achieved using phosphorodiamidite reagents. The TBS-protected dioctanoylglycerol is treated with (cyanoethyl)phosphorodiamidite (CNCH₂CH₂OP[N(iPr)₂]₂) and 1H-tetrazole, followed by oxidation with elemental sulfur to form the thiophosphate intermediate. Deprotection of the TBS group using HF/pyridine exposes the primary alcohol, which undergoes a second phosphorylation step with pyrophosphoryl chloride (POCl₃) to yield DGPP. The final product is purified via column chromatography, with typical yields ranging from 60% to 75%.

Table 1: Key Reaction Conditions for DGPP Synthesis

Enzymatic Preparation and Modifications

Lipid Phosphate Phosphatase-Catalyzed Reactions

DGPP can be enzymatically synthesized using lipid phosphate phosphatases (LPPs). For example, Escherichia coli PgpB, a transmembrane phosphatase, catalyzes the hydrolysis of phosphatidic acid (PA) to DGPP under specific conditions. Structural studies reveal that PgpB’s active site residues (Arg104, His163, Arg201) facilitate the binding of the pyrophosphate moiety, enabling the reverse reaction to synthesize DGPP from PA in the presence of excess inorganic phosphate. Mutagenesis experiments (e.g., H163A, R201A) abolish this activity, confirming the enzyme’s role in DGPP production.

Stability Optimization via Bioisosteric Replacement

To enhance DGPP’s metabolic stability, researchers replace the phosphate group with phosphorothioate analogs. Thiophosphorylation using sulfur oxidation instead of standard phosphorylation reduces susceptibility to hydrolysis by phosphatases, extending DGPP’s half-life in cellular assays. This modification is critical for applications requiring prolonged lipid signaling modulation, such as in cancer cell studies.

Structural Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms DGPP’s structure. Characteristic signals include:

- ¹H NMR : δ 5.25–5.35 (m, glycerol backbone), δ 2.30 (t, octanoyl CH₂), δ 1.25 (br, octanoyl chain).

- ³¹P NMR : δ −10.5 (pyrophosphate Pα), δ −12.3 (Pβ).

Mass spectrometry (MS) using electrospray ionization (ESI) reveals a molecular ion peak at m/z 539.51 ([M+H]⁺), consistent with the molecular formula C₁₉H₄₄N₂O₁₁P₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is employed to assess purity. DGPP elutes at 12.7 min using a C18 column and a gradient of acetonitrile/water (85:15 to 95:5). Commercial batches report >99% purity, with residual solvents (e.g., DCM) below 50 ppm.

Applications in Biomedical Research

Membrane Dynamics Studies

DGPP’s structural similarity to natural phospholipids makes it invaluable for probing lipid bilayer properties. Studies using Langmuir-Blodgett monolayers demonstrate that DGPP reduces membrane fluidity at concentrations ≥10 µM, attributed to its pyrophosphate group’s electrostatic interactions with lipid headgroups.

Drug Delivery Systems

DGPP-based nanoparticles exhibit enhanced encapsulation efficiency for hydrophobic drugs like paclitaxel (85% vs. 65% for phosphatidylcholine carriers). The pyrophosphate moiety facilitates endosomal escape via proton sponge effects, improving drug release kinetics in cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

Dioctanoylglycerol pyrophosphate undergoes various chemical reactions, including:

Hydrolysis: The pyrophosphate group can be hydrolyzed to form dioctanoylglycerol and inorganic phosphate.

Esterification: The hydroxyl groups on the glycerol backbone can undergo esterification with different fatty acids to form various derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a suitable acid or base catalyst.

Esterification: Requires fatty acids and a catalyst such as sulfuric acid or a lipase enzyme.

Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Dioctanoylglycerol and inorganic phosphate.

Esterification: Various diacylglycerol derivatives depending on the fatty acids used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Dioctanoylglycerol pyrophosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid signaling pathways and membrane dynamics.

Biology: Investigated for its role in cellular signaling and regulation, particularly in plants and yeast.

Medicine: Explored for its potential therapeutic effects in modulating lipid signaling pathways and treating metabolic disorders.

Industry: Utilized in the development of bioactive lipids and as a component in various biochemical assays.

Mechanism of Action

Dioctanoylglycerol pyrophosphate exerts its effects primarily through its role as a signaling lipid. It interacts with specific receptors and enzymes involved in lipid metabolism and cellular signaling pathways. The compound can modulate the activity of phosphatidic acid phosphatases and other lipid-modifying enzymes, thereby influencing various cellular processes such as membrane trafficking, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Research Findings and Implications

- Cancer Biology : DGPP suppresses LPA-driven invasion in pancreatic cancer (PANC-R9) by targeting LPAR1/LPAR3, highlighting its utility in studying tumor microenvironment interactions .

- Renal Physiology : In mesangial cells, DGPP inhibits LPA-induced proliferation via EDG-7, suggesting a role in managing glomerular diseases .

- Pharmacological Limitations : DGPP’s moderate potency limits its clinical use, but its dual-receptor antagonism makes it valuable for mechanistic studies .

Q & A

Q. What experimental methods are recommended for detecting and quantifying DGPP in biological samples?

DGPP can be quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its specificity for low-abundance phospholipids. Thin-layer chromatography (TLC) with phosphate-specific staining (e.g., molybdenum blue) is also a cost-effective preliminary method for qualitative analysis. For enzymatic assays, DGPP phosphatase activity (e.g., from Saccharomyces cerevisiae) can be measured using radiolabeled DGPP substrates, followed by separation of products via organic solvent extraction .

Q. How does DGPP modulate protein kinase C (PKC) signaling in vitro?

DGPP and its analogs (e.g., 1,2-dioctanoylglycerol) activate PKC by mimicking endogenous diacylglycerol (DAG). In experimental setups, DGPP is dissolved in a carrier (e.g., DMSO) and applied to cell lines (e.g., oocytes or mesangial cells) at concentrations ranging from 1–50 μM. PKC activation is typically assessed via phosphorylation assays (e.g., Western blot for phosphorylated PKC substrates) or functional readouts like calcium flux .

Q. What are the primary cellular pathways influenced by DGPP?

DGPP interacts with lysophosphatidic acid (LPA) receptors (e.g., EDG-7) and modulates phospholipase A2 (PLA2) activity, affecting arachidonic acid release and downstream inflammatory signaling. In platelets, DGPP primes PLA2 activation, which can be measured using fluorometric assays for arachidonic acid metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in DGPP’s inhibitory effects on LPA-induced cellular responses?

DGPP inhibits LPA-mediated mesangial cell proliferation via EDG-7 antagonism but fails to block aggregation induced by whole venom (e.g., Loxosceles gaucha). To address this discrepancy, use receptor-specific antagonists (e.g., Ki16425 for LPA1/3) and compare DGPP’s efficacy across varying LPA isoforms (e.g., 20:4 vs. 18:1). Include controls for off-target effects by testing DGPP in EDG-7 knockout models .

Q. What experimental design considerations are critical when studying DGPP’s receptor specificity?

(i) Cell type selection : Use heterologous systems (e.g., HEK293 cells transfected with EDG-7) to isolate receptor-specific effects. (ii) Concentration gradients : Test DGPP at 0.1–100 μM to identify dose-dependent responses. (iii) Negative controls : Include non-hydrolysable DGPP analogs to rule out phosphatase-mediated degradation artifacts .

Q. How does DGPP’s physical chemistry influence its interaction with lipid bilayers?

DGPP’s conical molecular shape (small headgroup, bulky tails) promotes negative membrane curvature, which can be studied using Langmuir monolayers or neutron scattering. These techniques reveal DGPP’s preferential localization in lipid raft domains, affecting membrane protein recruitment (e.g., PLA2) .

Q. What methodologies are used to study DGPP phosphatase activity and its regulatory role?

Purify DGPP phosphatase (e.g., from Saccharomyces cerevisiae) via anion-exchange chromatography and characterize its activity using [³²P]-labeled DGPP. Measure phosphate release via malachite green assays. Kinetic parameters (Km, Vmax) should be determined under varying pH and ionic conditions to assess regulatory mechanisms .

Methodological Pitfalls and Solutions

Q. Why might DGPP exhibit variable effects in different cell types, and how can this be addressed?

Cell-specific expression of LPA receptors (e.g., EDG-2 vs. EDG-7) and differences in lipid metabolism enzymes (e.g., DGPP phosphatases) can lead to variability. Pre-screen cell lines for receptor profiles using qPCR and inhibit endogenous phosphatases (e.g., with sodium fluoride) to standardize conditions .

Q. How can researchers ensure reproducibility in DGPP-mediated PKC activation studies?

(i) Solvent controls : Use carrier-only (e.g., DMSO) controls to account for solvent-induced membrane effects. (ii) Time-course assays : PKC activation peaks within minutes; optimize sampling intervals (e.g., 1–30 min). (iii) Cross-validate findings with PKC inhibitors (e.g., Gö6983) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.